5-(hydroxymethyl)-N-(4-methylbenzyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a triazole ring, hydroxymethyl group, and two 4-methylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the Hydroxymethyl Group: This step involves the hydroxymethylation of the triazole ring, which can be done using formaldehyde under basic conditions.
Attachment of the 4-Methylphenyl Groups: This can be achieved through Friedel-Crafts alkylation reactions using 4-methylbenzyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The triazole ring can undergo reduction to form dihydrotriazoles using reducing agents like lithium aluminum hydride.
Substitution: The 4-methylphenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of 5-(CARBOXYMETHYL)-2-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE.
Reduction: Formation of 5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL)-2,3-DIHYDRO-1,2,3-TRIAZOLE-4-CARBOXAMIDE.
Substitution: Formation of nitrated or halogenated derivatives of the compound.
Scientific Research Applications
5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-{[4-(HYDROXYMETHYL)PHENOXY]METHYL}PHENOL: A compound with a similar hydroxymethyl group but different overall structure.
TRIS(METHYLPHENYL)PHOSPHATE: A compound with similar phenyl groups but different functional groups.
Uniqueness
5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its triazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H20N4O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-(4-methylphenyl)-N-[(4-methylphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O2/c1-13-3-7-15(8-4-13)11-20-19(25)18-17(12-24)21-23(22-18)16-9-5-14(2)6-10-16/h3-10,24H,11-12H2,1-2H3,(H,20,25) |
InChI Key |
BVRUNZLEUCBFKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NN(N=C2CO)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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